An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-phenylpyrimidine
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-phenylpyrimidine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active compounds, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-Fluoro-5-phenylpyrimidine, presenting available data in a structured format to support research and development efforts.
Chemical and Physical Properties
While specific experimental data for 2-Fluoro-5-phenylpyrimidine is limited in publicly available literature, its fundamental properties can be calculated or inferred from closely related analogs. The molecular formula for 2-Fluoro-5-phenylpyrimidine is C₁₀H₇FN₂.
Table 1: Physicochemical Properties of 2-Fluoro-5-phenylpyrimidine and a Related Analog
| Property | 2-Fluoro-5-phenylpyrimidine (Calculated/Estimated) | 2-Chloro-5-phenylpyrimidine (Experimental Data) |
| Molecular Formula | C₁₀H₇FN₂ | C₁₀H₇ClN₂[1][2][3] |
| Molecular Weight | 174.18 g/mol | 190.63 g/mol [1][2] |
| Melting Point | Not available | 131-133 °C[1] |
| Boiling Point | Not available | 369.9 °C at 760 mmHg[1] |
| Solubility | Not available | Not available |
| Appearance | Likely a solid at room temperature | White solid[1] |
Note: The experimental data for 2-Chloro-5-phenylpyrimidine is provided as a reference due to its structural similarity. It is anticipated that 2-Fluoro-5-phenylpyrimidine would also be a solid at room temperature with a relatively high melting point. Its solubility is expected to be low in water and higher in common organic solvents.
Synthesis
The synthesis of 2-Fluoro-5-phenylpyrimidine can be achieved through various cross-coupling reactions common in organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds and is a plausible route for the synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on established methods for the synthesis of similar aryl-substituted pyrimidines.[4][5][6][7][8]
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura synthesis of 2-Fluoro-5-phenylpyrimidine.
Materials:
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2-Fluoro-5-bromopyrimidine
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Phenylboronic acid
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
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Base (e.g., Potassium carbonate)
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Solvent system (e.g., 1,4-Dioxane and water)
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Inert gas (e.g., Argon or Nitrogen)
Procedure:
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To an oven-dried reaction vessel, add 2-fluoro-5-bromopyrimidine (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
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Add the palladium catalyst (typically 1-5 mol%).
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The vessel is evacuated and backfilled with an inert gas multiple times.
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Add the degassed solvent system to the reaction mixture.
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The reaction mixture is heated to a temperature typically ranging from 80 to 100 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
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Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 2-Fluoro-5-phenylpyrimidine.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 2-Fluoro-5-phenylpyrimidine
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the phenyl and pyrimidine rings would appear in the downfield region (typically δ 7.0-9.0 ppm). |
| ¹³C NMR | Signals for the aromatic carbons of both rings. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JC-F). |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with nearby protons, in the typical range for fluoroaromatic compounds. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 174.18. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of aromatic rings, C=C and C=N stretching of the pyrimidine and phenyl rings, and a C-F stretching band. |
Biological Activity and Signaling Pathways
Fluoropyrimidines are a well-established class of antimetabolite drugs used in cancer therapy. The most notable example is 5-fluorouracil (5-FU). The general mechanism of action for fluoropyrimidines involves their intracellular conversion to active metabolites that interfere with DNA and RNA synthesis.
General Mechanism of Action of Fluoropyrimidines
The biological activity of fluoropyrimidines is primarily attributed to two main mechanisms:
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Inhibition of Thymidylate Synthase (TS): The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This inhibition depletes the intracellular pool of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.
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Incorporation into DNA and RNA: The metabolites 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) and 5-fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively. This incorporation leads to DNA damage and interferes with RNA processing and function, ultimately contributing to cytotoxicity.
Figure 2: Generalized signaling pathway for the mechanism of action of fluoropyrimidine drugs.
While 2-Fluoro-5-phenylpyrimidine belongs to this class of compounds, its specific biological activity and the signaling pathways it modulates have not been extensively studied. Research into other phenylpyrimidine derivatives has shown that they can act as inhibitors of various kinases, suggesting that 2-Fluoro-5-phenylpyrimidine could also possess such activities.[9] Further investigation is required to elucidate its precise mechanism of action and to identify any specific protein targets. The presence of the phenyl group may confer additional or alternative biological activities compared to simpler fluoropyrimidines like 5-FU.
Conclusion
2-Fluoro-5-phenylpyrimidine is a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Its chemical properties, derived from the combination of a fluorinated pyrimidine core and a phenyl substituent, make it an attractive candidate for further investigation. This guide has summarized the available information on its properties, provided a plausible synthetic route, and outlined the general biological context of fluoropyrimidines. The lack of specific experimental data highlights the need for further research to fully characterize this compound and explore its therapeutic potential. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for scientists and researchers in the field of drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 22536-62-5 | 2-Chloro-5-phenyl-pyrimidine - Synblock [synblock.com]
- 3. 2-CHLORO-5-PHENYL-PYRIMIDINE CAS#: 22536-62-5 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
